molecular formula C8H12N2O B1272188 2-丁基-1H-咪唑-4-甲醛 CAS No. 68282-49-5

2-丁基-1H-咪唑-4-甲醛

货号 B1272188
CAS 编号: 68282-49-5
分子量: 152.19 g/mol
InChI 键: PTHGVOCFAZSNNA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Butyl-1H-imidazole-4-carbaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various pharmaceuticals, including Losartan, a drug used to treat high blood pressure and to help protect the kidneys from damage due to diabetes. The compound is characterized by the presence of an imidazole ring, which is a five-membered planar ring structure containing three carbon atoms and two nitrogen atoms at non-adjacent positions. This structure is important in the field of medicinal chemistry due to its presence in many biologically active molecules.

Synthesis Analysis

The synthesis of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, a closely related compound to 2-butyl-1H-imidazole-4-carbaldehyde, has been reported with an overall yield of 40%. The process involves a six-step reaction starting from dimethyl malonate and n-valeronitrile. A key step in the synthesis includes the reaction of an intermediate compound with POCl3/DMF, followed by hydrolysis, which yields the desired chloro-imidazole carbaldehyde with a yield of 68% . This method provides a novel approach to synthesizing such compounds, which could potentially be adapted for the synthesis of 2-butyl-1H-imidazole-4-carbaldehyde.

Molecular Structure Analysis

Although the specific molecular structure of 2-butyl-1H-imidazole-4-carbaldehyde is not detailed in the provided abstracts, related compounds such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde have been described to crystallize in the monoclinic space group with specific cell parameters. The crystal structure is stabilized by various intermolecular interactions, including C-H…N, C-H…O, and C-H…F interactions . These details provide insight into the potential molecular interactions and stability of similar imidazole carbaldehyde compounds.

Chemical Reactions Analysis

2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde has been used as a synthon for the synthesis of fused ring heterocycles. By substituting the chlorine atom with an unsaturated thiolate or alkoxide and converting the aldehyde function into a 1,3-dipole, tricyclic heterocycles can be formed. Chloramine-T is an efficient reagent for generating 1,3-dipoles, which facilitates the formation of fused ring heterocycles through intramolecular 1,3-dipolar cycloaddition reactions . This demonstrates the compound's versatility in chemical reactions, particularly in the construction of biologically active fused heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-butyl-1H-imidazole-4-carbaldehyde are not explicitly mentioned in the provided abstracts. However, the properties of similar imidazole derivatives can be inferred. These compounds typically exhibit solid-state properties that are influenced by their crystal structures and intermolecular forces. The chemical reactivity of the imidazole ring, particularly at the carbaldehyde functional group, allows for various chemical transformations, which are essential for the synthesis of complex molecules with potential biological activity .

科学研究应用

2-氨基咪唑生物碱的合成

2-丁基-1H-咪唑-4-甲醛已被用于合成2-氨基-1H-咪唑-4-甲醛衍生物,这些衍生物是合成各种2-氨基咪唑生物碱(如oroidin、hymenidin、dispacamide和ageladine A (Ando & Terashima, 2010))的关键构建块。

融环杂环化合物的构建

该化合物已被转化为三环杂环化合物,对于构建具有生物活性的融合杂环化合物(Gaonkar & Rai, 2010)至关重要。

抗肿瘤药物的合成

它已被用于合成N-取代衍生物,对Ehrlich腹水瘤细胞具有潜在的抗肿瘤活性(Kumar et al., 2007)

洛卡特普合成中的关键中间体

报道了一种使用2-丁基-5-氯-3H-咪唑-4-甲醛合成洛卡特普的新方法,这是一种重要的药用化合物(Sun et al., 2009)

晶体结构分析

已确定了2-正丁基-5-氯-3H-咪唑-4-甲醛(BCIC)的晶体结构,这对于理解其化学性质和反应性(Ambalavanan et al., 2003)至关重要。

铜催化氧化偶联

它已被用于铜催化的氧化偶联反应,将胺基甲酰和α,β-不饱和醛合成1,2,4-三取代-1H-咪唑-5-甲醛,展示了该化合物在合成化学中的多功能性(Li等,2015)

咪唑衍生物的表征

它已参与合成和表征各种4-甲基-5-咪唑甲醛衍生物,进一步扩展了其在医药化学中的应用(Orhan et al., 2019)

抗炎活性评价

合成了N-取代的2-丁基-5-氯-3H-咪唑-4-甲醛衍生物,并对其抗炎活性进行了评价,展示了该化合物在药理研究中的潜力(Gaonkar et al., 2009)

药用中间体中的催化加氢

该化合物通过催化加氢还原为醇,展示了其在药用中间体合成中的用途(Basappa et al., 2005)

N-保护咪唑-4-甲醛的合成

它已成为N-保护咪唑-4-甲醛合成的一部分,表明了其在为复杂合成路线准备保护中间体中的重要性(Winter & Rétey, 1994)

安全和危害

2-Butyl-1H-imidazole-4-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

未来方向

While specific future directions for 2-Butyl-1H-imidazole-4-carbaldehyde are not mentioned in the search results, its use in the preparation of N- (biphenylylmethyl)imidazoles as angiotensin II antagonists suggests potential applications in the development of new drugs .

属性

IUPAC Name

2-butyl-1H-imidazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-3-4-8-9-5-7(6-11)10-8/h5-6H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHGVOCFAZSNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218431
Record name 2-Butyl-5-formylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-1H-imidazole-4-carbaldehyde

CAS RN

68282-49-5
Record name 2-Butyl-1H-imidazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68282-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyl-5-formylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068282495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butyl-5-formylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BUTYL-5-FORMYLIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U12G73SQSX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of 2-butyl-1H-imidazole-5-methanol (2.02 g) in dry dichloromethane (40 ml) and dry dioxan (60 ml) was added manganese dioxide (7.05 g). The reaction mixture was heated at reflux for 3.5 h before being filtered, and the filtrate concentrated in vacuo to give the title compound as a white solid (1.69 g).
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7.05 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

2.0 g of 2-n-butyl-5-hydroxymethylimidazole, 0.3 g of 5 percent platinum and 5 percent bismuth on activated carbon (comprising 61.3 percent water), 13 ml of 1 N NaOH solution and 7 g of H2O were heated to about 60° C. with stirring. At 60° to 64° C., 3.4 g of 15 percent strength aqueous H2O2 solution was added dropwise over the course of 45 min. The reaction mixture was then allowed to react for 15 min and then filtered. The pH of the filtrate was adjusted from 13.4 to 9.0 using 20 percent H2SO4, as a result of which a pale yellow suspension formed. This was cooled, and the crude product was able to be filtered off and/or extracted with methylene chloride. The reaction was monitored by GC analysis. The reaction yield was 100 percent (0 percent of starting material).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Name
Quantity
7 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

1.5 g of 2-n-butyl-5-hydroxymethylimidazole, 1.5 g of dodecane as internal GC standard, 0.3 g of 5 percent platinum and 5 percent bismuth on activated carbon (comprising 61.3 percent water), 20 g of isobutyl methyl ketone and 2.5 g of 1.6 percent strength NaOH solution were heated to about 58° C. with stirring. At 58° to 64° C., 2.9 g of 15.7 percent strength aqueous H2O2 solution was added dropwise over the course of 45 min. The reaction mixture was then allowed to react for 15 min and then filtered. The filtrate was transferred to a separating funnel, the H2O phase was separated off, the organic phase was concentrated and cooled, and the product crystallized out and was filtered off. The yield was determined by GC (internal standard). The reaction yield was 88.2 percent (6.75 percent of starting material).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

4.6 g of 2-n-butyl-5-hydroxymethylimidazole, 4.6 g of dodecane as internal GC standard, 0.6 g of 5 percent platinum and 5 percent bismuth on activated carbon (comprising 61.3 percent water), 42 g of isobutyl methyl ketone and 7.5 g of 1.6 percent strength NaOH solution were heated to about 80° C. with stirring. At 80° C., 3.6 liters (STP) of air/hour was introduced into the solution until the absorption of oxygen was complete (350 min!). The reaction mixture was filtered. The filtrate was transferred to a separating funnel, the H2O phase was separated off, the organic phase was concentrated and cooled, and the product crystallized out and was filtered off. The reaction was monitored using GC analysis (internal standard). The reaction yield was 90.0 percent (0.3 percent of starting material).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
42 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。